[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate
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Overview
Description
[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate typically involves multiple steps, starting from simpler organic moleculesCommon reagents used in these reactions include diethylaminosulfur trifluoride (DAST) and various solvents like dichloromethane (CH2Cl2) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions to increase yield and purity, as well as employing advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.
Scientific Research Applications
[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context of its use. The pathways involved often include binding to enzymes or receptors, altering their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
- METHYL-2-DEOXY-5-O-(4-PHENYLBENZOYL)-beta-D-ERYTHRO-PENTOFURANOSIDE
- METHYL-2-DEOXY-5-O-(4-PHENYLBENZOYL)-SS-D-ERYTHRO-PENTOFURANOSIDE
Uniqueness
[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate is unique due to its specific stereochemistry and the presence of the phenylbenzoyl group. These features confer distinct chemical and physical properties, making it a valuable compound for specialized applications.
Properties
IUPAC Name |
[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-22-18-11-16(20)17(24-18)12-23-19(21)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,16-18,20H,11-12H2,1H3/t16-,17-,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLRIDAGGSABHP-KURKYZTESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C(O1)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H]([C@H](O1)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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